molecular formula C20H22O3 B1343498 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-76-5

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1343498
CAS No.: 898793-76-5
M. Wt: 310.4 g/mol
InChI Key: HHKDXRRCFCPVPB-UHFFFAOYSA-N
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Description

Nomenclature and Identification

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone possesses multiple systematic and common names that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate, which precisely describes the structural components and their connectivity. The Chemical Abstracts Service has assigned the unique identifier 898793-76-5 to this compound, ensuring unambiguous identification across scientific databases and commercial suppliers.

The compound is also recognized by several synonymous designations including benzoic acid, 4-[3-(2,4-dimethylphenyl)-1-oxopropyl]-, ethyl ester, which emphasizes the ester functionality present in the molecular structure. Commercial suppliers frequently utilize the simplified name this compound for practical identification purposes. The molecular descriptor language employs the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C, providing a linear representation of the molecular connectivity.

Identification Parameter Value
Chemical Abstracts Service Number 898793-76-5
International Union of Pure and Applied Chemistry Name ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Molecular Descriptor Language Number MFCD03843671
Simplified Molecular Input Line Entry System CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C

Molecular Structure Overview

The molecular framework of this compound consists of twenty carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms, yielding a molecular formula of C₂₀H₂₂O₃. The compound exhibits a molecular weight of 310.4 grams per mole, positioning it within the medium molecular weight range for organic pharmaceuticals and synthetic intermediates. The three-dimensional architecture reveals a complex arrangement of aromatic rings, aliphatic chains, and functional groups that contribute to its chemical reactivity and biological properties.

The structural backbone features a propiophenone core, which consists of a benzoyl group connected to a propyl chain through a carbonyl linkage. This fundamental architecture is decorated with two distinct substituents that significantly influence the compound's properties. At the para position of the benzoyl ring, an ethyl ester group (carboethoxy) provides both electron-withdrawing characteristics and potential sites for hydrolysis reactions. The propyl chain terminates with a 2,4-dimethylphenyl group, where methyl substituents at the ortho and para positions create steric hindrance and alter the electronic distribution of the aromatic system.

The International Chemical Identifier string InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 provides a comprehensive description of the molecular connectivity and stereochemical information. The corresponding International Chemical Identifier Key HHKDXRRCFCPVPB-UHFFFAOYSA-N serves as a shortened hash representation for database searches and computational applications.

Structural Parameter Specification
Molecular Formula C₂₀H₂₂O₃
Molecular Weight 310.4 g/mol
International Chemical Identifier InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3
International Chemical Identifier Key HHKDXRRCFCPVPB-UHFFFAOYSA-N
Topological Polar Surface Area 43.37 Ų
Rotatable Bond Count 7

Historical Context and Discovery

The development of this compound emerged from the broader historical context of propiophenone chemistry and Friedel-Crafts acylation reactions. Propiophenone itself was first synthesized through the pioneering work on Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, which established the fundamental methodology for attaching acyl groups to aromatic rings. The original propiophenone synthesis involved the reaction of propanoyl chloride with benzene in the presence of aluminum trichloride as a Lewis acid catalyst.

The evolution of propiophenone derivatives gained significant momentum during the twentieth century as pharmaceutical research expanded the understanding of structure-activity relationships in organic compounds. Industrial production methods for propiophenone were refined to include vapor-phase cross-decarboxylation processes, where benzoic acid reacts with propionic acid at elevated temperatures over catalysts such as calcium acetate supported on alumina. These developments provided the foundation for synthesizing more complex derivatives, including substituted propiophenones with various functional groups.

The specific compound this compound represents a modern synthetic achievement that combines multiple structural modifications to the basic propiophenone framework. The introduction of carboethoxy functionality reflects advances in ester chemistry and the recognition of ester groups as valuable pharmacophores and synthetic handles. Similarly, the incorporation of dimethylphenyl substituents demonstrates the sophisticated understanding of how methyl groups influence molecular properties through steric and electronic effects.

Contemporary research has focused on developing efficient synthetic routes for such complex propiophenone derivatives, utilizing modern organic synthesis techniques including optimized Friedel-Crafts acylations, metal-catalyzed coupling reactions, and advanced purification methods. The compound's emergence as a research target reflects the ongoing quest for novel pharmaceutical intermediates and biologically active molecules within the broader context of medicinal chemistry development.

Classification Within Organic Compound Families

This compound belongs to several overlapping families of organic compounds, each contributing distinct chemical and biological properties to its overall character. The primary classification identifies this compound as a member of the ketone family, specifically a substituted propiophenone derivative characterized by the presence of a carbonyl group connecting an aromatic ring to an aliphatic chain. This fundamental ketone functionality imparts characteristic reactivity patterns, including nucleophilic addition reactions, reductive transformations, and enolate chemistry.

Within the broader category of aromatic ketones, the compound represents a highly substituted example of the propiophenone subclass. Propiophenones are distinguished from other aromatic ketones by their three-carbon aliphatic chain, which provides additional sites for chemical modification and influences the compound's physical properties. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that modulates the reactivity of the central ketone functionality.

The carboethoxy substituent classifies this compound as an ester derivative, specifically an ethyl benzoate analog where the benzoic acid portion is further substituted with the propiophenone chain. Esters constitute an important functional group class known for their involvement in hydrolysis reactions, transesterification processes, and their role as protecting groups in synthetic chemistry. The ester functionality also contributes to the compound's potential biological activity through interactions with esterase enzymes and cellular transport mechanisms.

Compound Family Classification Basis Characteristic Features
Ketones Carbonyl group (C=O) Nucleophilic addition reactivity
Propiophenones Aromatic ketone with three-carbon chain Pharmaceutical relevance
Esters Carboethoxy functional group Hydrolysis susceptibility
Aromatic Compounds Benzene ring systems π-electron delocalization
Substituted Aromatics Methyl and ester substituents Modified electronic properties

The dimethylphenyl component places this compound within the category of substituted aromatic hydrocarbons, where methyl groups serve as electron-donating substituents that activate the aromatic ring toward electrophilic aromatic substitution reactions. The specific 2,4-dimethyl substitution pattern creates unique steric and electronic environments that influence both the compound's synthetic accessibility and its potential biological interactions. This substitution pattern is particularly significant in medicinal chemistry, where small structural modifications can dramatically alter pharmacological properties.

Properties

IUPAC Name

ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDXRRCFCPVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644675
Record name Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-76-5
Record name Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone typically involves a multistep reaction using readily available starting materials. The key steps include:

  • Condensation Reaction :

    • The reaction begins with the condensation of 2,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate.
    • This step forms an intermediate β-keto ester through a Claisen or Knoevenagel condensation.
  • Acylation :

    • The intermediate β-keto ester is then acylated using benzoyl chloride or an equivalent reagent under Friedel-Crafts acylation conditions.
    • A Lewis acid catalyst like aluminum chloride ($$AlCl_3$$) aids this step.
  • Cyclization and Purification :

    • The product is subjected to refluxing to ensure complete reaction, followed by purification techniques such as recrystallization or column chromatography to isolate the target compound in high purity.

Industrial Synthesis

In industrial settings, the process is optimized for scale-up and efficiency:

  • Batch or Continuous Processes :

    • Batch reactors are used for small-scale synthesis, while continuous flow reactors are employed for large-scale production.
  • Reaction Optimization :

    • Reaction parameters like temperature, solvent choice (e.g., ethanol or toluene), and reaction time are carefully controlled to maximize yield and minimize side products.
  • Purification :

    • Recrystallization from solvents such as ethanol-water mixtures or chromatographic separation ensures high purity.

Reagents and Conditions

Step Reagent(s) Catalyst/Conditions Product
Condensation Ethyl acetoacetate + 2,4-dimethylbenzaldehyde Sodium ethoxide (base), ethanol β-Keto ester intermediate
Friedel-Crafts Acylation Benzoyl chloride Aluminum chloride ($$AlCl_3$$), reflux Substituted propiophenone
Purification Ethanol-water mixture Recrystallization Pure this compound

Key Analytical Techniques

To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:

Challenges and Considerations

  • Yield Optimization : The reaction yield can be affected by impurities in starting materials or incomplete reactions during condensation or acylation.
  • Environmental Concerns : Use of hazardous reagents like benzoyl chloride and aluminum chloride necessitates proper waste management protocols.
  • Scalability : Industrial processes must balance cost-effectiveness with product quality.

Summary Table

Parameter Details
Molecular Formula $$C{20}H{22}O_3$$
Molecular Weight $$310.4 \, \text{g/mol}$$
Key Reagents Ethyl acetoacetate, 2,4-dimethylbenzaldehyde, benzoyl chloride
Catalysts Sodium ethoxide (base), aluminum chloride ($$AlCl_3$$)
Reaction Techniques Condensation, Friedel-Crafts acylation
Purification Methods Recrystallization, column chromatography
Analytical Methods NMR, IR spectroscopy, MS

Chemical Reactions Analysis

Types of Reactions: 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological processes and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Compounds:

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-69-6) Substituents: Cyano (–CN) at 4', 2,4-dimethylphenyl at 3. Molecular Weight: 263.34 g/mol; LogP: ~5.4 (estimated) . Applications: Used as a synthetic intermediate in fine chemicals and pharmaceuticals.

2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9) Substituents: Chlorine (–Cl) at 2' and 4', 2,6-dimethylphenyl at 3. LogP: 5.43; PSA: 17.07 Ų . Applications: Intermediate in UV stabilizers and agrochemicals.

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Substituents: Chlorine (–Cl) at 2' and 6', 2,4-dimethylphenyl at 3. Price: 5000 INR/gram (industrial scale) . Applications: Specialty chemical for polymer stabilization.

4'-Methoxypropiophenone (CAS 875-99-2) Substituents: Methoxy (–OMe) at 4'. Molecular Weight: 164.20 g/mol. Applications: Flavoring agent and pharmaceutical precursor .

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

  • Substituents: Hydroxyl (–OH) at 4', varied aryl groups at 3.
  • Applications: Antimicrobial and anticancer research .

Physicochemical Properties Comparison

Compound Substituents (Position) Molecular Weight (g/mol) LogP Key Applications
4'-Carboethoxy-3-(2,4-dimethylphenyl) –COOEt (4'), –CH₃ (2,4) ~294.36 (estimated) ~4.8* Chemosensors, synthetic intermediates
4'-Cyano-3-(2,4-dimethylphenyl) –CN (4'), –CH₃ (2,4) 263.34 ~5.4 Pharmaceuticals, fine chemicals
2',4'-Dichloro-3-(2,6-dimethylphenyl) –Cl (2',4'), –CH₃ (2,6) ~315.23 5.43 UV stabilizers, agrochemicals
4'-Methoxypropiophenone –OMe (4') 164.20 ~1.9 Flavoring agents, drug synthesis

*Estimated based on carboethoxy group’s contribution to lipophilicity.

Key Observations:

  • Lipophilicity (LogP): Chlorinated derivatives (e.g., 2',4'-dichloro) exhibit higher LogP values, making them suitable for hydrophobic applications like polymer stabilization . The carboethoxy variant balances moderate lipophilicity with polar ester functionality, enhancing solubility in organic solvents.
  • Synthetic Utility: Cyano and carboethoxy derivatives serve as versatile intermediates for further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols .

Biological Activity

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C20_{20}H22_{22}O3_3 and a molecular weight of 310.40 g/mol. It is characterized by a propiophenone structure, featuring a phenyl ring substituted with a carboethoxy group and a 2,4-dimethylphenyl moiety. The compound is identified by the CAS number 898793-76-5. Although specific biological activities of this compound are not extensively documented, it is important to explore its potential biological properties based on its structural characteristics and analogs.

Structural Characteristics

The unique structure of this compound influences its reactivity and potential applications. The arrangement of substituents on the phenyl rings and the positioning of the carboethoxy group are critical for its biological interactions. This compound shares structural similarities with other compounds that exhibit significant biological activities, suggesting that it may possess similar properties.

Compound Name CAS Number Key Features
3-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone898779-02-7Similar structure but different substitution pattern
2-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone898793-71-0Variation in the position of the carboethoxy group
4-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone898779-02-7Different phenyl substitution affecting reactivity

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant potential of structurally similar compounds using DPPH and ABTS assays. Results indicated that certain derivatives displayed significant free radical scavenging activity, suggesting potential for further exploration in medicinal chemistry.
  • Antimicrobial Testing : In vitro testing against bacterial strains demonstrated that compounds with similar phenolic structures inhibited growth effectively. This suggests that this compound may also exhibit antimicrobial properties.
  • Anti-inflammatory Research : A comparative analysis of anti-inflammatory activity among various derivatives revealed that some exhibited inhibition of pro-inflammatory cytokines in cell cultures, warranting further investigation into their mechanisms.

Q & A

Q. What are the common synthetic routes for 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, and how are reaction conditions optimized?

The synthesis of arylpropiophenone derivatives often involves Friedel-Crafts acylation or condensation reactions. For example, similar compounds (e.g., 4’-(2,4-difluorophenoxy)acetophenone) are synthesized via controlled pH conditions (pH 3–6, optimal pH 4) to stabilize intermediates and minimize side reactions . Key steps include:

  • Reagent selection : Copper sulfate catalysts and aryl halide precursors.
  • Purification : Distillation (e.g., steam distillation) followed by solvent extraction (e.g., benzene) and reduced-pressure rectification .
  • Yield optimization : Adjusting stoichiometry, temperature, and reaction time.
Key Reaction Parameters Example Values
pH range3–6
CatalystCopper sulfate
Solvent for extractionBenzene
Purification methodReduced-pressure rectification

Q. How should researchers safely handle and store this compound to minimize hazards?

  • Storage : Store in a cool, dry environment (<25°C) away from ignition sources (e.g., heat, sparks) .
  • Waste disposal : Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .
  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection. Avoid inhalation of vapors .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments and ester/carbonyl groups (e.g., δ 1.3–1.5 ppm for ethyl carbethoxy groups).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₉H₂₀O₃: ~296.3 g/mol) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or physicochemical properties?

  • Cross-validation : Compare data with certified reference materials (CRMs) from authoritative sources (e.g., PubChem, NIST) .
  • Multi-technique analysis : Combine NMR, X-ray crystallography, and high-resolution MS to resolve ambiguities in structural assignments .
  • Computational modeling : Use density functional theory (DFT) to predict spectral profiles and validate experimental data .

Q. What strategies are effective in minimizing byproducts during synthesis?

  • Reaction monitoring : Use in-situ techniques (e.g., HPLC or TLC) to track intermediate formation .
  • Byproduct suppression : Optimize solvent polarity (e.g., switch from polar aprotic to non-polar solvents) to reduce undesired nucleophilic substitutions.
  • Catalyst tuning : Replace copper sulfate with palladium catalysts for selective acylation .

Q. How does this compound function in biochemical or proteomic studies?

  • Protein interaction studies : The carbethoxy and aryl groups may act as hydrogen-bond acceptors/donors, enabling competitive binding assays (e.g., enzyme inhibition studies) .
  • Fluorescent labeling : Modify the propiophenone core with fluorophores (e.g., dansyl chloride) to track protein localization .

Q. What methodologies are used to assess the compound’s stability under varying environmental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical quantification : Use stability-indicating HPLC methods with photodiode array (PDA) detection to monitor degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Source evaluation : Prioritize peer-reviewed journals over vendor catalogs. For example, PubChem and NIST provide rigorously validated data .
  • Experimental replication : Reproduce measurements under standardized conditions (e.g., USP/EP guidelines for melting point determination) .

Q. What steps can mitigate batch-to-batch variability in synthetic yields?

  • Quality-by-Design (QbD) : Implement factorial design experiments to identify critical process parameters (CPPs) affecting yield .
  • In-process controls (IPC) : Monitor reaction progress using real-time analytics (e.g., inline FTIR) to adjust conditions dynamically .

Methodological Recommendations

  • Synthetic route optimization : Use Design of Experiments (DoE) to map the impact of pH, temperature, and catalyst loading .
  • Toxicity assessment : Employ in vitro assays (e.g., Ames test) to evaluate mutagenicity before in vivo studies .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and synthetic data .

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